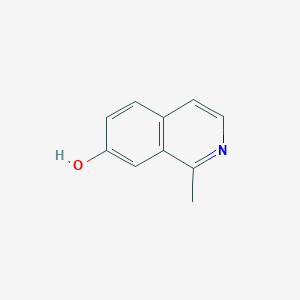

1-Methylisoquinolin-7-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylisoquinolin-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-10-6-9(12)3-2-8(10)4-5-11-7/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXPQUHLPGOINA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 1 Methylisoquinolin 7 Ol

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Core

The isoquinoline ring system is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the activating and deactivating effects of the existing substituents and the inherent reactivity of the different positions on the bicyclic system. The nitrogen atom in the isoquinoline ring is electron-withdrawing, which deactivates the heterocyclic ring towards electrophilic attack. Conversely, the hydroxyl group at the C-7 position is an activating group, directing incoming electrophiles to the ortho and para positions relative to it.

Electrophilic aromatic substitution reactions generally proceed through a two-step mechanism involving the formation of a carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.comnih.gov The stability of this intermediate determines the rate and regioselectivity of the reaction. masterorganicchemistry.commnstate.edu Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com For 1-Methylisoquinolin-7-ol, the interplay between the deactivating effect of the nitrogen and the activating effect of the hydroxyl group will dictate the precise location of substitution on the benzene (B151609) ring portion of the molecule.

Nucleophilic Reactions and Ring Transformations

Nucleophilic substitution reactions on the isoquinoline ring are also possible, particularly at positions activated by the electron-withdrawing nitrogen atom. wikipedia.orglibretexts.orgdalalinstitute.com These reactions typically require a strong nucleophile and may proceed through different mechanisms, such as SNAr, SN1, or SN2, depending on the substrate and reaction conditions. wikipedia.orgdalalinstitute.comksu.edu.salibretexts.org The hydroxyl group of this compound can be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution. libretexts.org

Ring transformation reactions can lead to the formation of novel heterocyclic systems. For example, isoquinoline derivatives can undergo ring-opening and subsequent recyclization in the presence of appropriate reagents to yield different heterocyclic structures.

Oxidation and Reduction Processes of the Hydroxyl Group and Heterocyclic Ring

The hydroxyl group and the heterocyclic ring of this compound can undergo both oxidation and reduction reactions. libretexts.orgkhanacademy.orggermanna.edu

Oxidation: The hydroxyl group at C-7 can be oxidized to a ketone, which may lead to the formation of quinone-type structures. Common oxidizing agents for this transformation include potassium permanganate (B83412) or chromium trioxide under acidic conditions. Oxidation of the isoquinoline ring itself is also possible, potentially leading to cleavage of the ring system or the formation of N-oxides.

Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives. This is commonly achieved through catalytic hydrogenation using catalysts like palladium or platinum. The choice of reducing agent and reaction conditions can influence the extent of reduction, allowing for selective reduction of either the heterocyclic or the carbocyclic ring.

| Reaction Type | Reagent/Catalyst | Product Type |

| Oxidation of -OH | Potassium permanganate, Chromium trioxide | Quinone derivatives |

| Reduction of Ring | Palladium, Platinum | Tetrahydroisoquinoline derivatives |

Functionalization Reactions at the C-1 Methyl Group

The methyl group at the C-1 position of the isoquinoline ring is activated by the adjacent nitrogen atom, making its protons acidic and susceptible to deprotonation. This allows for a variety of functionalization reactions. thieme-connect.denih.gov

Upon treatment with a strong base, the C-1 methyl group can be deprotonated to form a carbanion. This nucleophilic species can then react with various electrophiles, allowing for the introduction of a wide range of functional groups. For instance, reaction with aldehydes or ketones can lead to the formation of alcohols, while reaction with alkyl halides can result in chain extension. Oximation of the methyl group is also a known transformation. thieme-connect.de

Annulation and Cycloaddition Reactions

Annulation and cycloaddition reactions are powerful tools for the construction of complex polycyclic systems containing the isoquinoline motif. caltech.eduresearchgate.netdntb.gov.uabohrium.com 1-Methylisoquinoline (B155361) and its derivatives can participate as synthons in these reactions.

One notable example is the reaction of 1-methylisoquinoline with acetylenic ketones, which can lead to the stereoselective synthesis of (E)-acylethenylpyrrolo[1',2':3,4]imidazo[2,1-a]isoquinolines in a catalyst-free manner. researchgate.net Aryne cycloaddition reactions have also been employed to synthesize polyfunctionalized isoquinoline derivatives. caltech.edu These reactions often proceed through the formation of key intermediates that undergo subsequent cyclization to afford the final annulated products.

Derivatization Strategies for Expanding Chemical Space

The versatile reactivity of the 1-methylisoquinoline scaffold allows for the synthesis of a diverse library of derivatives with potentially interesting biological activities.

Synthesis of Pyrazolyl Triazoloisoquinoline and Thiadiazolyl Isoquinoline Derivatives

A significant derivatization strategy involves the synthesis of pyrazolyl triazoloisoquinoline and thiadiazolyl isoquinoline derivatives starting from 1-methylisoquinoline. scirp.orgcu.edu.egresearchgate.net

The synthesis of pyrazolyl triazoloisoquinoline derivatives has been achieved through a multi-step sequence. scirp.orgcu.edu.egresearchgate.net The initial reaction of 1-methylisoquinoline with hydrazonoyl halides yields a triazoloisoquinoline intermediate. scirp.orgcu.edu.egresearchgate.net This intermediate can be further reacted with dimethylformamide-dimethylacetal (DMF-DMA) to produce an enaminone. scirp.orgcu.edu.egresearchgate.net Subsequent 1,3-dipolar cycloaddition of the enaminone with nitrilimines (generated in situ from hydrazonoyl halides) affords the target pyrazolyl triazoloisoquinoline derivatives. researchgate.netznaturforsch.com

Similarly, thiadiazolyl isoquinoline derivatives can be synthesized from 1-methylisoquinoline. scirp.orgcu.edu.egalaqsa.edu.ps The reaction of 1-methylisoquinoline with an arylisothiocyanate produces a thioanilide intermediate. scirp.orgcu.edu.egalaqsa.edu.ps This thioanilide can then undergo reaction with hydrazonoyl halides to yield the corresponding thiadiazolyl isoquinoline derivatives. scirp.orgcu.edu.egalaqsa.edu.psresearchgate.netresearchgate.net These synthetic strategies highlight the utility of 1-methylisoquinoline as a building block for the creation of complex, fused heterocyclic systems. nih.govworktribe.com

| Starting Material | Key Reagents | Intermediate | Final Product |

| 1-Methylisoquinoline | Hydrazonoyl halides | Triazoloisoquinoline | Pyrazolyl triazoloisoquinoline |

| 1-Methylisoquinoline | Arylisothiocyanate | Thioanilide | Thiadiazolyl isoquinoline |

Formation of Oxazinoisoquinolines

The phenolic hydroxyl group in this compound offers a reactive site for the construction of fused heterocyclic systems. One such transformation is the formation of oxazinoisoquinolines. This can be achieved through a variation of the Mannich reaction, a three-component condensation involving the phenolic isoquinoline, an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orgijrpr.comorganic-chemistry.org This reaction proceeds via the formation of an iminium ion from the amine and aldehyde, which then electrophilically attacks the electron-rich aromatic ring of the isoquinolinol, ortho to the hydroxyl group. Subsequent intramolecular cyclization through the reaction of the hydroxyl group with the newly introduced aminomethyl function leads to the formation of the oxazine (B8389632) ring. nrochemistry.comdoi.orgchemtube3d.comactascientific.com

The general reaction involves heating a mixture of this compound, an aldehyde, and a primary amine, often in a protic solvent like ethanol (B145695) or under solvent-free conditions. researchgate.net The regioselectivity of the initial aminomethylation is directed by the activating effect of the hydroxyl group, leading to substitution at the C-8 position. The subsequent intramolecular cyclization between the C-8 aminomethyl group and the C-7 hydroxyl group yields a tetracyclic oxazino[6,5-h]isoquinoline derivative.

A representative, though generalized, synthetic protocol is outlined below:

Table 1: Illustrative Synthesis of an Oxazinoisoquinoline Derivative

| Step | Procedure |

|---|---|

| 1 | To a solution of this compound (1.0 mmol) in ethanol (10 mL), add a primary amine (e.g., benzylamine (B48309), 1.1 mmol) and aqueous formaldehyde (B43269) (37%, 1.2 mmol). |

| 2 | The reaction mixture is heated to reflux and stirred for 6-12 hours. |

| 3 | Progress of the reaction is monitored by Thin Layer Chromatography (TLC). |

| 4 | Upon completion, the solvent is removed under reduced pressure. |

| 5 | The residue is purified by column chromatography on silica (B1680970) gel to afford the desired oxazinoisoquinoline product. |

This methodology allows for the introduction of various substituents on the oxazine nitrogen, depending on the primary amine used in the reaction. The resulting oxazinoisoquinolines are of interest for their potential applications in medicinal chemistry and materials science. ijrpr.comresearchgate.net

Preparation of Quaternary Ammonium (B1175870) Derivatives

The nitrogen atom of the isoquinoline ring in this compound is basic and nucleophilic, readily undergoing quaternization with alkyl halides to form quaternary ammonium salts. shahucollegelatur.org.inresearchgate.net This reaction, a type of N-alkylation, is a fundamental transformation for modifying the electronic properties and biological activities of isoquinoline alkaloids. clockss.org The presence of the phenolic hydroxyl group does not typically interfere with this reaction, and in some cases, both N- and O-alkylation can occur, though N-alkylation is generally favored under neutral or slightly basic conditions. clockss.org

The quaternization is typically achieved by treating this compound with an excess of an alkylating agent, such as an alkyl iodide or bromide, in a suitable solvent. The reaction proceeds via an SN2 mechanism, where the isoquinoline nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. youtube.comresearchgate.net The resulting products are 2-alkyl-1-methyl-7-hydroxyisoquinolinium halides.

The reaction conditions can be optimized to favor the desired N-alkylation product. Common solvents for this transformation include acetonitrile, acetone, or N,N-dimethylformamide (DMF). researchgate.net The reaction can often be performed at room temperature, although heating may be required for less reactive alkyl halides. nih.gov

Table 2: Synthesis of 7-Hydroxy-1,2-dimethylisoquinolinium Iodide

| Reagent | Molar Equiv. | Solvent | Conditions | Product |

|---|---|---|---|---|

| This compound | 1.0 | Acetonitrile | Stir, 25°C, 24h | 7-Hydroxy-1,2-dimethylisoquinolinium iodide |

The formation of the quaternary ammonium salt can be confirmed by spectroscopic methods. In the ¹H NMR spectrum, the N-alkyl group will show a characteristic signal, and the protons on the isoquinoline ring will experience a downfield shift due to the positive charge on the nitrogen atom. These quaternary derivatives are often crystalline solids and are more water-soluble than their tertiary amine precursors.

Mechanistic Investigations of Reactions Involving 1 Methylisoquinolin 7 Ol and Analogous Isoquinolines

Elucidation of Reaction Pathways and Identification of Reactive Intermediates

The elucidation of reaction pathways involves mapping the step-by-step sequence of elementary reactions that connect reactants to products. weebly.com A critical aspect of this is the identification and characterization of reactive intermediates, which are transient, high-energy species formed during a reaction. allen.inlibretexts.orgnumberanalytics.com Common reactive intermediates in organic reactions include carbocations, carbanions, free radicals, carbenes, and nitrenes. allen.inasccollegekolhar.in These intermediates are typically short-lived and present in low concentrations, making their direct observation challenging. libretexts.orgnih.gov However, their existence can often be inferred through spectroscopic methods and chemical trapping experiments. libretexts.orgnih.gov

In the context of isoquinoline (B145761) chemistry, various reaction pathways can be operative depending on the specific reaction conditions and substrates. For instance, in the Pictet-Spengler reaction, a key method for synthesizing isoquinoline derivatives, the reaction proceeds through the formation of an iminium ion intermediate, which then undergoes electrophilic cyclization. shahucollegelatur.org.in The presence of electron-donating groups on the benzene (B151609) ring of the starting material can facilitate this cyclization. aalto.fi

Computational studies have been employed to explore the reaction mechanisms of isoquinoline degradation. In supercritical water, the ring-opening and denitrogenation of isoquinoline are proposed to proceed via three main pathways. researchgate.net The initial step involves the addition of a water molecule to a C=N bond of the isoquinoline ring. researchgate.net

In metal-catalyzed reactions, such as the C-H alkynylation and annulation of N-methoxybenzamides to form isoquinolones, the proposed mechanism involves the formation of a cobaltacycle intermediate. acs.org This intermediate is formed after ortho-metalation of the N-chlorobenzamide with the active Co(III) species. acs.org Similarly, rhodium-catalyzed syntheses of isoquinolines from aryl ketones and internal alkynes are suggested to proceed through a cascade of C-H activations and annulations, with isoquinoline itself being an active intermediate in the formation of more complex N-polycyclic aromatic hydrocarbons. hbni.ac.in

A metal-free approach for the C-4 alkylation of isoquinolines utilizes benzoic acid to form a dihydroisoquinoline intermediate (A). researchgate.net This intermediate then acts as a nucleophile, reacting with an electrophile like methyl vinyl ketone to form a subsequent intermediate (B), which then eliminates benzoic acid to yield the final 4-substituted isoquinoline. researchgate.net

Proposed Intermediates in Isoquinoline Reactions

| Reaction Type | Proposed Intermediate(s) | Method of Investigation |

| Pictet-Spengler Reaction | Iminium ion | Mechanistic studies, substituent effects shahucollegelatur.org.inaalto.fi |

| Isoquinoline Degradation in Supercritical Water | Adducts from H2O addition to C=N bonds | Computational studies researchgate.net |

| Co(III)-Catalyzed Isoquinolone Synthesis | Cobaltacycle | Mechanistic experiments acs.org |

| Rh(III)-Catalyzed Annulation | Organo-rhodium intermediate | Control experiments, intermediate isolation hbni.ac.in |

| Metal-Free C-4 Alkylation | Dihydroisoquinoline | Mechanistic proposal based on experimental observations researchgate.net |

Kinetic Studies and Determination of Rate-Determining Steps

In computational studies of isoquinoline denitrogenation in supercritical water, the addition of a water molecule to the 1C-2N double bond was identified as the rate-limiting step, with a calculated energy barrier of 52.7 kcal/mol. researchgate.net The dehydrogenation of 1,2,3,4-tetrahydroquinoline (B108954) to quinoline (B57606) has also been identified as a rate-determining step in the hydrodenitrogenation of quinoline, with a high energy barrier. researchgate.net

The Pictet-Spengler reaction's cyclization step is considered to be the most crucial and likely the rate-determining step. aalto.fi This is supported by the observation that electron-donating substituents on the benzene ring, which would stabilize the transition state of the electrophilic cyclization, promote the reaction. aalto.fi

Kinetic investigations into the corrosion inhibition of mild steel by 3-methylisoquinoline (B74773) in hydrochloric acid have also been conducted. researchgate.net These studies help to understand the rate of the corrosion process and the efficiency of the inhibitor. researchgate.net

Isotope Effect Studies for Mechanistic Insights

Isotope effect studies, particularly kinetic isotope effects (KIEs), are a powerful tool for probing reaction mechanisms. nih.govosti.govnih.gov A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. nih.gov The magnitude of the KIE can provide information about the transition state structure of the rate-determining step. ias.ac.in Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation, yet still influences the reaction rate. ias.ac.in

While specific isotope effect studies focusing directly on 1-methylisoquinolin-7-ol were not found in the provided search results, the principles of this technique are broadly applicable to understanding the mechanisms of reactions involving isoquinoline derivatives. For example, if a reaction involves the cleavage of a C-H bond on the methyl group of this compound in the rate-determining step, substituting the hydrogen atoms with deuterium (B1214612) (D) would be expected to result in a significant primary KIE (kH/kD > 1). This is because the C-D bond has a lower zero-point energy and is stronger than the C-H bond, thus requiring more energy to break. nih.gov

Isotope labeling can also be used to trace the path of atoms through a reaction, providing further evidence for a proposed reaction pathway. In the context of protein folding studies, H/D amide isotope effects have been used to investigate the formation of hydrogen bonds in the transition state. bakerlab.org

Role of Catalysts and Reaction Conditions in Modulating Reaction Mechanisms

Catalysts and reaction conditions play a pivotal role in dictating the mechanism of a chemical reaction. mdpi.com A catalyst increases the rate of a reaction without being consumed by providing an alternative reaction pathway with a lower activation energy. savemyexams.com Reaction conditions, such as temperature, solvent, and the presence of additives, can also significantly influence which reaction pathway is favored. mdpi.com

In the synthesis of isoquinoline derivatives, a wide variety of catalysts are employed. For instance, the Pictet-Spengler reaction can be promoted by acids. aalto.fi Rhodium(III) and Cobalt(III) complexes are effective catalysts for the synthesis of isoquinolones and other N-heterocycles through C-H activation and annulation reactions. acs.orghbni.ac.in The catalytic cycle for these reactions typically involves the formation of a metalacycle intermediate. acs.org

The choice of catalyst can also influence the regioselectivity of a reaction. In the alkylation of 3,4-dimethylpyridine, high selectivity for alkylation at the 4-position was achieved using an iridium catalyst. mdpi.com

Reaction conditions are also critical. In the C-4 alkylation of isoquinolines, the reaction temperature and the type and amount of acid used were optimized to achieve the best yields. researchgate.net Similarly, in the synthesis of isoquinolones, the choice of solvent was found to be crucial, with some solvents leading to sluggish reactions. acs.org

Influence of Catalysts and Conditions on Isoquinoline Reactions

| Reaction | Catalyst/Condition | Role in Mechanism |

| Pictet-Spengler Reaction | Acids, electron-donating substituents | Promotes the rate-determining cyclization step aalto.fi |

| Isoquinolone Synthesis | [CpCo(CO)I2]/AgOAc | Forms active Co(III) species for C-H activation and cobaltacycle formation acs.org |

| Isoquinoline Synthesis | CpRh(III) | Catalyzes C-H activation and annulation cascade hbni.ac.in |

| C-4 Alkylation of Isoquinolines | Benzoic acid, temperature | Acts as a nucleophilic reagent to form a reactive intermediate; temperature affects conversion rate researchgate.net |

| Alkylation of Dimethylpyridine | Iridium complex | Controls regioselectivity of the alkylation mdpi.com |

Spectroscopic and Structural Characterization Methods for 1 Methylisoquinolin 7 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. emerypharma.com It provides data on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR spectroscopy maps the chemical shifts of proton nuclei, offering insights into their electronic environment. The integration of signals corresponds to the number of protons, while splitting patterns (multiplicity) reveal adjacent, non-equivalent protons. For isoquinoline (B145761) derivatives, the aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm), while aliphatic protons, such as those of a methyl group, resonate in the upfield region. beilstein-journals.org For instance, in the related compound 6-methoxy-1-methylisoquinolin-7-ol, the methyl group protons (C1-CH₃) appear as a singlet at δ 2.84 ppm. beilstein-journals.org

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and the nature of its attached atoms. For example, in 6-methoxy-1-methylisoquinolin-7-ol, the carbon of the methyl group appears at δ 21.9 ppm, while the aromatic and heterocyclic carbons resonate between δ 104.8 and δ 155.9 ppm. beilstein-journals.org

The following table summarizes the ¹H and ¹³C NMR spectral data for the closely related derivative, 6-methoxy-1-methylisoquinolin-7-ol .

Interactive Table: NMR Data for 6-methoxy-1-methylisoquinolin-7-ol Data recorded in CDCl₃. ¹H NMR at 400 MHz, ¹³C NMR at 126 MHz. beilstein-journals.org

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| H3 | 7.39 | d | 5.8 | 123.8 |

| H4 | 8.23 | d | 5.8 | 139.3 |

| H5 | 7.49 | s | - | 107.6 |

| H8 | 7.07 | s | - | 104.8 |

| 1-CH₃ | 2.84 | s | - | 21.9 |

| 6-OCH₃ | 4.04 | s | - | 56.1 |

| C1 | - | - | - | 155.9 |

| C6 | - | - | - | 151.2 |

| C7 | - | - | - | 147.0 |

| C4a | - | - | - | 132.3 |

2D NMR techniques, such as COSY, HSQC, and HMBC, are indispensable for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules. emerypharma.comjmcs.org.mxscribd.com

¹H-¹H COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, typically those on adjacent carbons, helping to map out proton connectivity networks within the molecule. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached. scribd.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together different fragments of the molecule and assigning quaternary (non-protonated) carbons. jmcs.org.mxscribd.com

These combined NMR techniques allow for the complete assignment of the molecular structure of 1-methylisoquinolin-7-ol and its derivatives in solution. mdpi.com

Mass Spectrometry (MS, High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. msu.edu It provides the molecular weight of a compound and, through fragmentation analysis, can offer structural information. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to several decimal places, allowing for the determination of a molecule's exact mass. msu.edu This high precision makes it possible to deduce the precise elemental composition and molecular formula, distinguishing between compounds with the same nominal mass. savemyexams.com For example, HRMS analysis of 6-methoxy-1-methylisoquinolin-7-ol using electron ionization (EI) showed a molecular ion peak [M]⁺ at an m/z of 189.0766. beilstein-journals.org This experimental value corresponds closely to the calculated exact mass for the molecular formula C₁₁H₁₁NO₂, which is 189.0790, thus confirming the elemental composition. beilstein-journals.org

The ionization process in a mass spectrometer can cause the molecular ion to break into smaller, charged fragments. The pattern of these fragments is unique to a particular molecular structure and can be used to deduce the connectivity of atoms.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its covalent bonds. savemyexams.com Since different types of bonds (e.g., O-H, C-H, C=O, C=N) vibrate at characteristic frequencies, an IR spectrum provides a fingerprint of the functional groups present in the molecule. slideshare.net

The IR spectrum of 6-methoxy-1-methylisoquinolin-7-ol, a derivative of this compound, displays several key absorption bands that are characteristic of its structure. beilstein-journals.org The presence of various functional groups can be confirmed by analyzing these peaks. beilstein-journals.org

Interactive Table: Key IR Absorption Bands for 6-methoxy-1-methylisoquinolin-7-ol Data recorded as a KBr pellet. beilstein-journals.org

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 2998 | C-H stretch | Alkyl (CH₃) |

| 1626 | C=N stretch | Isoquinoline ring |

| 1503, 1477 | C=C stretch | Aromatic ring |

| 1270, 1159 | C-O stretch | Aryl ether |

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to each compound, allowing for definitive identification when compared to a reference spectrum. savemyexams.com

Vibrational Circular Dichroism (VCD) for Conformational and Chiral Studies

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov While standard IR spectroscopy identifies functional groups, VCD provides information about the three-dimensional stereochemical structure. It is particularly powerful for determining the absolute configuration of chiral centers in molecules. nih.gov

The methodology involves comparing the experimental VCD spectrum to theoretical spectra calculated for the different possible enantiomers using quantum-mechanical methods. nih.gov This approach has been successfully applied to determine the absolute configurations of complex natural products, including various alkaloids. nih.gov For chiral derivatives of this compound, VCD would be the method of choice to unambiguously assign their absolute stereochemistry in solution. Studies on other isoquinoline alkaloids have demonstrated the utility of circular dichroism in understanding their binding and structural interactions. nih.govrsc.org

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a molecule in the solid state. wordpress.comresearchgate.net The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of all atoms in the crystal lattice, providing precise information on bond lengths, bond angles, and torsional angles. nih.govflogen.org

This method provides an unambiguous picture of the molecule's conformation in the solid state. For novel compounds like this compound and its derivatives, obtaining a crystal structure via X-ray crystallography would confirm the connectivity established by NMR and MS, and reveal detailed stereochemical and conformational features. mdpi.com The structural information derived from crystallography is considered the gold standard for molecular structure elucidation. researchgate.net

Computational and Theoretical Chemistry of 1 Methylisoquinolin 7 Ol

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of isoquinoline (B145761) derivatives. Studies on related quinoline (B57606) and isoquinoline compounds provide a framework for understanding 1-Methylisoquinolin-7-ol.

DFT calculations on quinoline derivatives used as corrosion inhibitors have shown a strong correlation between quantum chemical parameters and inhibition efficiency. bioline.org.brresearchgate.net Key parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment (μ), and electronegativity (χ) are calculated to understand the molecule's interaction with metal surfaces. bioline.org.brresearchgate.net For instance, a higher EHOMO value is associated with a greater tendency to donate electrons to the unoccupied d-orbitals of a metal, enhancing inhibition. bioline.org.br Conversely, a lower ELUMO value indicates a higher capacity to accept electrons from the metal surface. bioline.org.br

Computational studies on the ring-opening and denitrogenation of isoquinoline in supercritical water, using methods like M06/6-311G(d,p), have identified the reaction pathways and rate-limiting steps. researchgate.net These calculations reveal that water molecules can catalyze the reaction, significantly lowering the energy barriers for the degradation process. researchgate.net Furthermore, DFT has been used to confirm the antibacterial efficacy of newly synthesized cyano-substituted isoquinoline dyes, where calculations at the DFT/6-31-G* level support experimental findings by investigating the dipole moment and frontier molecular orbitals. nih.gov

Table 1: Key Quantum Chemical Parameters and Their Significance in Reactivity

| Parameter | Symbol | Significance |

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Relates to the ability of a molecule to donate electrons. Higher values suggest better electron-donating capacity. |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Relates to the ability of a molecule to accept electrons. Lower values indicate a greater electron-accepting tendency. |

| Energy Gap | ΔE | The difference between ELUMO and EHOMO, indicating chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. bioline.org.br |

| Dipole Moment | μ | Measures the overall polarity of a molecule, which can influence its adsorption and interaction with polar surfaces. |

| Chemical Hardness | η | Defined as the resistance to deformation of the electron cloud. Hard molecules have a large energy gap. bioline.org.br |

| Softness | σ | The reciprocal of hardness. Soft molecules have a small energy gap and are generally more reactive. bioline.org.br |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Interaction Studies

Molecular modeling and molecular dynamics (MD) simulations are powerful tools for analyzing the conformational landscape of molecules and studying their dynamic interactions with other entities, such as proteins or surfaces.

MD simulations have been employed to study the stability of complexes between isoquinoline derivatives and biological targets. For example, in the search for potential inhibitors of the SARS-CoV-2 main protease (Mpro), MD simulations were used to verify the stability of the ligand-protein complex for the most promising isoquinoline candidates identified through molecular docking. eurekaselect.comnih.govbenthamdirect.com These simulations provide insights into the dynamic behavior and interaction profiles of the ligand within the protein's active site over time. researchgate.net

In the context of corrosion inhibition, MD simulations can illustrate how inhibitor molecules adsorb onto a metal surface. Studies on 8-hydroxyquinoline (B1678124) derivatives have shown that the protonated forms of these molecules adsorb in a parallel orientation on an Fe(110) surface. acs.org The interaction energy calculated from these simulations provides a measure of the adsorption strength, which is a critical factor in inhibition efficiency. acs.org Similarly, extensive MD simulations of liquid quinoline have been performed to understand its microscopic structure and dynamics, successfully reproducing experimental data from NMR relaxation times. acs.org These simulations help in understanding the anisotropic rotational diffusion of such planar molecules. acs.org

Prediction of Spectroscopic Parameters

Theoretical calculations are frequently used to predict spectroscopic parameters, which aids in the interpretation of experimental spectra such as Infrared (IR) and Nuclear Magnetic Resonance (NMR).

For isoquinoline derivatives, DFT calculations have been used to compute vibrational frequencies. researchgate.net These calculated frequencies help in assigning the molecular motions associated with each experimental IR band. researchgate.net For instance, a theoretical study on dehydrosalsolinol, an isoquinoline alkaloid, used DFT (B3LYP/6-311++G**) to locate isomers and calculate their vibrational frequencies, which showed that the compound exists in a quinoidal form in the solid state. researchgate.net

Theoretical simulations of UV-Vis absorption spectra for quinoline derivatives have also been shown to match well with experimental results. researchgate.net Franck-Condon simulations, combined with time-dependent DFT (TD-DFT), have been used to investigate the vibronic spectra of isoquinoline in water, revealing how hydrogen bonding affects the absorption and fluorescence spectra. aip.orgresearchgate.net These simulations can identify the specific vibrational modes that are sensitive to intermolecular interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies on Isoquinoline Derivatives (e.g., Corrosion Inhibition)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its activity, such as corrosion inhibition efficiency. These models use calculated molecular descriptors to predict the activity of new, untested compounds.

In the field of corrosion inhibition, QSAR models have been successfully developed for quinoline and isoquinoline derivatives. bioline.org.brresearchgate.netacs.org These models typically use multiple linear regression or machine learning methods to establish a correlation between experimental inhibition efficiencies and quantum chemical descriptors calculated via DFT. bioline.org.bracs.org Descriptors often include EHOMO, ELUMO, energy gap (ΔE), dipole moment (μ), chemical hardness (η), and softness (σ). bioline.org.brresearchgate.net

For example, a QSAR study on quinoline derivatives as corrosion inhibitors for mild steel in an acidic medium developed a model that accurately reproduced the observed inhibition efficiencies, with a high cross-validation coefficient (R² value of 0.9994). bioline.org.br Another study on 8-hydroxyquinoline derivatives established both linear and non-linear QSAR models, which successfully predicted the inhibition efficiencies of new test compounds. acs.org These models are valuable for the rational design and synthesis of new, more effective corrosion inhibitors. bioline.org.brresearchgate.net

Table 2: Example of Descriptors Used in QSAR Models for Corrosion Inhibition of Quinoline/Isoquinoline Derivatives

| Descriptor | Type | Influence on Inhibition Efficiency (%IE) | Reference |

| EHOMO | Quantum Chemical | Positive correlation; higher values increase %IE | bioline.org.br |

| ELUMO | Quantum Chemical | Negative correlation; lower values increase %IE | bioline.org.br |

| ΔE (Energy Gap) | Quantum Chemical | Negative correlation; smaller gap increases %IE | bioline.org.br |

| Dipole Moment (μ) | Quantum Chemical | Variable correlation | bioline.org.bracs.org |

| Interaction Energy (Eint) | Molecular Dynamics | Positive correlation; stronger interaction increases %IE | acs.org |

| Molecular Volume (V) | Physical | No direct correlation observed in some studies | bioline.org.br |

Theoretical Studies on Intramolecular and Intermolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a critical role in the structure, function, and properties of molecules containing heteroatoms like nitrogen and oxygen, such as this compound. Theoretical studies provide deep insights into these interactions.

Theoretical investigations on isoquinoline in a water solvent have used time-dependent DFT to explore the dynamics of intermolecular hydrogen bonding in the excited state. aip.org These studies found that for the neutral isoquinoline molecule, the hydrogen bond with water strengthens upon photoexcitation due to charge redistribution, which affects its fluorescence properties. aip.orgresearchgate.net In contrast, for the cationic form of isoquinoline, the hydrogen bond weakens in the excited state. aip.org

In some isoquinoline derivatives, intramolecular hydrogen bonds can significantly influence their structure and stability. A theoretical study on the isoquinoline alkaloid dehydrosalsolinol found that a planar quinoidal structure featuring a strong intramolecular O-H···O hydrogen bond is more stable than its diphenolic tautomer. researchgate.net The presence and nature of hydrogen bonds are crucial for understanding tautomeric equilibria in isoquinoline systems, which can be studied by comparing experimental NMR data with the relative energies of tautomers calculated using quantum chemical methods. mdpi.com The ability to form hydrogen bonds is a key factor in the interaction of these molecules with biological systems and their solvation properties. aip.orgnih.gov

Applications in Advanced Chemical Research and Materials Science

Utility as a Synthetic Building Block for Complex Heterocyclic Systems

Heterocyclic compounds are fundamental components in organic synthesis, serving as the starting point for the construction of more elaborate molecules. The isoquinoline (B145761) ring system, in particular, is a privileged structure found in numerous pharmacologically active compounds. numberanalytics.comthermofisher.com As a functionalized isoquinoline, 1-Methylisoquinolin-7-ol represents a versatile building block for creating more complex heterocyclic systems.

The reactivity of the isoquinoline core, combined with the specific functionalities of the methyl and hydroxyl groups, allows for a variety of chemical transformations. From a retrosynthetic perspective, imidazoquinolines—scaffolds resulting from the fusion of an imidazole (B134444) and a quinoline (B57606) ring—can be prepared from appropriately substituted quinoline precursors. researchgate.net The presence of the hydroxyl group in this compound offers a handle for etherification or esterification, while the methyl group can potentially be functionalized through oxidation or condensation reactions. These transformations allow chemists to build upon the isoquinoline framework, leading to the synthesis of novel, complex heterocyclic structures with potential applications in medicinal chemistry and materials science. numberanalytics.com

Ligand Design in Coordination Chemistry and Metal-Organic Frameworks

The design of organic ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes and metal-organic frameworks (MOFs) with tailored properties. rsc.orgorientjchem.org Ligands dictate the geometry, stability, and reactivity of the resulting metal complex. orientjchem.org Heterocyclic compounds containing nitrogen atoms, such as this compound, are excellent candidates for ligand design due to the coordinating ability of the nitrogen lone pair.

Furthermore, the presence of the 7-hydroxyl group allows this compound to act as a potential bidentate ligand, binding to a metal center through both the nitrogen and the deprotonated oxygen atom. This chelation can lead to the formation of stable metallacycles, which are key components in catalysis and materials science. uni-wuerzburg.denih.gov

MOFs are porous, crystalline materials constructed from metal nodes linked by organic struts. libretexts.org The rigidity and defined connectivity of the organic linkers are crucial for creating stable, porous networks. Ligands with multiple binding sites, such as carboxylates, are often used to bridge different metal centers, forming robust frameworks. libretexts.org While specific MOFs incorporating this compound are not yet prominent in the literature, its structure is analogous to other N,O-donor ligands used in the field. Its rigid aromatic core and divergent coordinating groups (nitrogen and hydroxyl) suggest its potential as a linker for creating novel coordination polymers and MOFs with applications in gas storage, separation, and catalysis. rsc.orglibretexts.org

Catalytic Applications of this compound-Derived Systems

Catalysis is a critical field for sustainable chemical synthesis, and the development of novel catalytic systems is a major research focus. Systems derived from isoquinoline structures are being explored for their potential in various types of catalysis.

Homogeneous catalysis occurs when the catalyst and the reactants exist in the same phase, typically a liquid solution. cnr.itrsc.org This type of catalysis often involves soluble transition metal complexes where the ligand plays a crucial role in the catalyst's activity and selectivity. mdpi.comresearchgate.net Metal complexes featuring nitrogen-containing heterocyclic ligands have been successfully used in a wide range of reactions, including hydrogenation, hydroformylation, and cross-coupling. cnr.itbeilstein-journals.org The electronic properties and steric environment provided by the ligand are key to the catalytic cycle. A metal complex of this compound could potentially be employed in such transformations, with the N,O-bidentate coordination stabilizing the metal center and modulating its reactivity.

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, such as a solid catalyst in a liquid or gas stream. wikipedia.org This approach offers significant advantages, including ease of separation of the catalyst from the product mixture and improved catalyst stability and reusability. eolss.net Heterogeneous catalysts are vital in large-scale industrial chemical production. wikipedia.org Organic molecules can be immobilized on solid supports like silica (B1680970), alumina, or polymers to create heterogeneous catalysts. eolss.net this compound could be anchored to such a support, for instance, through its hydroxyl group. The resulting material would present the catalytically active isoquinoline nitrogen atom to the reaction medium, potentially facilitating various organic transformations in a heterogeneous manner. rsc.org

Organocatalysis is a branch of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. organic-chemistry.org This field has grown rapidly, providing a complementary approach to metal-based catalysis. nih.gov Many organocatalysts are effective because they are Lewis bases or acids, or they can form temporary covalent intermediates with substrates. organic-chemistry.org N-heterocyclic compounds can function as organocatalysts, often leveraging the basicity of the nitrogen atom. organic-chemistry.orgbeilstein-journals.org For example, a dual organocatalytic system has been noted in the literature that involves isoquinoline derivatives. molaid.com This suggests that this compound itself could exhibit organocatalytic activity, participating in reactions where proton transfer or hydrogen bonding is a key step.

Heterogeneous Catalysis

Research into Corrosion Inhibition Properties and Mechanisms by Isoquinoline Derivatives

The corrosion of metals is a significant industrial problem, and the use of organic inhibitors is a primary method for protection, especially in acidic environments. bioline.org.br Organic compounds containing heteroatoms like nitrogen, oxygen, and sulfur are particularly effective because these atoms act as centers for adsorption onto the metal surface, forming a protective layer. mdpi.com Isoquinoline and its derivatives have been investigated as effective corrosion inhibitors for metals like mild steel in acidic media. bioline.org.brresearchgate.net

Studies on 1-Methylisoquinoline (B155361), a closely related compound, demonstrate its effectiveness in protecting mild steel from corrosion in a 1 M hydrochloric acid (HCl) solution. asrjetsjournal.orgasrjetsjournal.org The inhibition efficiency increases with higher concentrations of the inhibitor but tends to decrease as the temperature rises. asrjetsjournal.orgresearchgate.net This behavior is detailed in the research findings gathered through weight loss and hydrogen gas evolution methods. asrjetsjournal.orgasrjetsjournal.org

The mechanism of inhibition involves the adsorption of the inhibitor molecules onto the metal surface, a process that can be described by the Langmuir adsorption isotherm. researchgate.netasrjetsjournal.org This adsorption creates a barrier that slows down both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. ias.ac.inmdpi.com The interaction is believed to be a combination of physisorption (electrostatic interaction between the charged metal surface and the protonated inhibitor) and chemisorption (interaction between the d-orbitals of the iron atoms and the π-electrons of the isoquinoline ring and the lone pair electrons of the nitrogen atom). mdpi.comasrjetsjournal.org

| Concentration (ppm) | Inhibition Efficiency (%) | ||

|---|---|---|---|

| 303 K | 313 K | 323 K | |

| 100 | 75.9 | 63.6 | 52.9 |

| 200 | 79.4 | 69.8 | 58.8 |

| 300 | 82.4 | 73.0 | 62.4 |

| 400 | 85.3 | 77.0 | 66.5 |

| 500 | 87.1 | 79.4 | 70.6 |

| 600 | 89.4 | 82.5 | 74.7 |

Development of Functional Materials: Chiral Surfaces and Nanoparticles

The development of functional materials, particularly those involving chirality, is a significant area of modern materials science. Chiral surfaces and nanoparticles have the ability to differentiate between enantiomers, a crucial property for applications in enantioselective catalysis, chemical separation, and sensing. unige.ch While specific studies employing this compound for this purpose are not prominent, its potential as a chiral ligand is noteworthy.

If resolved into its individual enantiomers, this compound could be adsorbed onto the surface of metal nanoparticles, such as gold (AuNPs) or silver (AgNPs), to impart chirality to the otherwise achiral metal core. unige.chmdpi.com The interaction between the chiral organic molecule and the nanoparticle surface can create chiral plasmonic nanostructures with unique optical properties, including strong circular dichroism (CD) signals. mdpi.comcnr.it These properties are highly dependent on the structure of the chiral ligand and its arrangement on the nanoparticle surface. unige.ch

The process typically involves the reduction of a metal salt in the presence of a chiral thiol or other stabilizing ligand. unige.ch The resulting monolayer-protected nanoparticles exhibit chirality that can be harnessed for molecular recognition. unige.chunige.ch The isoquinoline moiety of this compound could offer specific intermolecular interactions, enhancing its function as a selector for discriminating between other chiral molecules (selectands). unige.ch

Table 1: Examples of Chiral Ligands and Their Role in Nanoparticle Functionalization

| Chiral Ligand | Nanoparticle System | Resulting Property/Application | Reference |

|---|---|---|---|

| N-acetyl-cysteine | Gold (Au) | Water-soluble chiral gold nanoparticles with a core diameter of ~2 nm. | unige.ch |

| Penicillamine | Gold (Au) | Surface-decorated chiral nanostructures for potential biomedical applications. | cnr.it |

| Cysteine | Silver (Ag) | Formation of ordered chiral molecule arrangements on the NP surface, enabling chiral recognition. | mdpi.com |

Potential in Biosensor Technology Through Surface Modification

Biosensors are analytical devices that combine a biological or chemical recognition element with a transducer to detect specific analytes. scirp.orgnih.gov A critical step in creating a biosensor is the functionalization of the transducer surface to immobilize the recognition element. nih.govencyclopedia.pub Given its chemical structure, this compound has the potential to be used in biosensor development through various surface modification strategies.

The phenolic hydroxyl group on the molecule allows for covalent attachment to suitably activated surfaces. For instance, silicon-based surfaces like silicon oxide (SiO₂) can be treated to generate surface hydroxyl groups, which can then react with silane (B1218182) coupling agents such as (3-aminopropyl)triethoxysilane (APTES). encyclopedia.pubnih.gov The resulting amine-functionalized surface could then be coupled with this compound, potentially via its hydroxyl group, to act as the recognition layer. This layer could detect target analytes through mechanisms like hydrogen bonding, π-stacking interactions involving the isoquinoline ring system, or specific coordination with metal ions.

Alternatively, on gold surfaces, which are common in surface plasmon resonance (SPR) and electrochemical biosensors, a self-assembled monolayer (SAM) of a thiol-containing linker could be formed first. encyclopedia.pubmdpi.com The terminal group of the SAM could then be used to anchor this compound. The successful immobilization of such a recognition element is fundamental to the biosensor's sensitivity and selectivity. nih.govmdpi.com The change in the local refractive index or electrical properties upon the binding of a target analyte to the this compound layer would be converted into a measurable signal by the transducer. encyclopedia.pubmdpi.com

Table 2: Common Surface Modification Strategies for Biosensors

| Transducer Surface | Modification Chemistry | Purpose | Reference(s) |

|---|---|---|---|

| Gold (Au) | Thiol-based self-assembled monolayers (SAMs) | Creates a stable, organized surface for immobilizing bioreceptors. | encyclopedia.pub |

| Silicon Oxide (SiO₂) | Silanization (e.g., with APDMS or APTES) | Activates the surface with functional groups (e.g., amines) for covalent bonding. | encyclopedia.pubnih.gov |

| Carbon Electrodes | Covalent attachment of engineered proteins | Enables direct electron transfer for electrochemical sensing. | mdpi.com |

Precursor Role in the Production of Dyes and Pigments

The synthesis of azo dyes is a cornerstone of industrial chemistry, producing a vast array of colors for various applications. jchemrev.com This process generally involves a two-step reaction: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction where the diazonium salt acts as an electrophile and attacks an electron-rich coupling component. jchemrev.comunb.ca

Phenols and their derivatives are excellent coupling components due to the electron-donating nature of the hydroxyl group, which activates the aromatic ring towards electrophilic substitution. researchgate.net this compound, being a phenolic isoquinoline, fits the profile of a suitable coupling component. The reaction of this compound with a diazonium salt would likely result in the formation of a novel azo dye. The extended conjugated system formed by linking the isoquinoline ring to another aromatic system via the azo bridge (-N=N-) is expected to be a chromophore, absorbing light in the visible spectrum and thus appearing colored.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (3-aminopropyl)triethoxysilane (APTES) |

| Gold |

| N-acetyl-cysteine |

| Penicillamine |

| Cysteine |

| Glutathione (GSH) |

| Silver |

Future Directions and Emerging Research Avenues

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's shift towards green chemistry principles is influencing the synthesis of heterocyclic compounds like 1-Methylisoquinolin-7-ol. polyu.edu.hk Research is increasingly focused on developing methods that reduce waste, minimize the use of hazardous materials, and improve energy efficiency. polyu.edu.hkstfc.ac.uk This involves exploring alternative solvents, novel catalytic systems, and reaction conditions that are less harmful to the environment. derpharmachemica.comrsc.orgunibe.ch

Key strategies in this area include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with water, supercritical fluids (like CO2), or biodegradable deep eutectic solvents (DES). derpharmachemica.com

Novel Catalysis: Employing earth-abundant and non-toxic metal catalysts, such as those based on iron or manganese, as alternatives to precious metals like palladium. stfc.ac.ukunibe.chtandfonline.comtandfonline.com The use of recyclable catalysts, such as potassium dodecatungstocobaltate trihydrate, is also a promising approach. rsc.org

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or mechanochemistry to drive reactions, which can lead to significantly shorter reaction times and reduced energy consumption. rsc.orgnih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. polyu.edu.hk

Table 1: Comparison of Synthetic Strategies for Isoquinoline (B145761) Scaffolds

| Strategy | Description | Sustainability Advantages | Challenges | Relevance to this compound |

|---|---|---|---|---|

| Mechanochemistry | Using mechanical force (e.g., ball milling) to induce chemical reactions, often in the absence of a solvent. nih.gov | Reduces or eliminates solvent use, lowers energy consumption, can improve yields. nih.gov | Scalability can be a concern; reaction monitoring is complex. frontiersin.org | Offers a solvent-free alternative for cyclization and functionalization steps in the synthesis. |

| Microwave-Assisted Synthesis | Using microwave energy to heat reactions, leading to rapid temperature increases. rsc.org | Dramatically reduced reaction times, improved yields, and cleaner reaction profiles. rsc.org | Requires specialized equipment; potential for localized overheating. | Can accelerate key cyclization reactions, such as the Bischler-Napieralski or Pictet-Spengler reactions. |

| Flow Chemistry | Performing reactions in a continuously flowing stream rather than in a batch-wise fashion. nih.gov | Enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. | Higher initial equipment cost; potential for channel clogging with heterogeneous mixtures. | Enables precise control over reaction parameters for optimizing yield and purity. |

| Biocatalysis | Using enzymes or whole organisms to catalyze chemical transformations. | High selectivity, mild reaction conditions (ambient temperature and pressure), biodegradable catalysts. | Enzyme stability and cost; limited to specific transformations. | Could be used for stereoselective synthesis of chiral derivatives or specific functional group modifications. |

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. frontiersin.orgarxiv.org These computational tools can analyze vast datasets to identify patterns, predict properties, and generate novel molecular structures. mdpi.com For this compound, AI and ML can accelerate the discovery of new derivatives with enhanced biological activities and predict efficient and reliable synthetic pathways.

Emerging applications include:

De Novo Design: Generative AI algorithms, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design novel isoquinoline derivatives from scratch that are optimized for specific properties like binding affinity to a biological target. frontiersin.orgmdpi.com

Retrosynthesis Prediction: ML models can be trained to predict the most efficient way to synthesize a target molecule, including this compound derivatives. This helps chemists devise viable synthetic routes more quickly and avoid potential dead ends. nih.gov

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models powered by ML can predict the biological activity, toxicity, and physicochemical properties of hypothetical derivatives before they are synthesized, saving time and resources. arxiv.org

Table 2: AI and ML Tools in Heterocyclic Compound Design

| Tool/Technique | Application | Potential Impact on this compound Research |

|---|---|---|

| Generative Models (e.g., RNNs, VAEs) | De Novo Molecular Design. mdpi.com | Creation of novel this compound derivatives with optimized properties for specific therapeutic targets. |

| Reinforcement Learning | Iterative optimization of molecular structures against multiple desired parameters. nih.gov | Fine-tuning derivatives to balance potency, selectivity, and drug-like properties simultaneously. |

| Graph Neural Networks (GNNs) | Predicting molecular properties and reaction outcomes based on molecular graph structures. arxiv.org | More accurate prediction of the bioactivity and synthetic accessibility of new analogs. |

| Automated Retrosynthesis Planners | Predicting synthetic routes for a target molecule. nih.gov | Suggesting efficient and high-yielding synthetic pathways, potentially uncovering novel chemical reactions. |

Exploration of High-Throughput Experimentation in Reactivity and Optimization Studies

High-Throughput Experimentation (HTE) allows for the rapid, parallel execution of a large number of chemical reactions, significantly accelerating the process of reaction discovery and optimization. chemrxiv.orgacs.org By using miniaturized reaction formats and automated liquid handling, researchers can quickly screen a wide range of catalysts, reagents, and conditions. nih.govnih.gov This is particularly valuable for optimizing the synthesis of this compound and for exploring its reactivity in the generation of diverse chemical libraries for biological screening. researchgate.net

Key aspects of HTE in this context are:

Reaction Optimization: HTE platforms can be used to systematically vary parameters such as temperature, solvent, catalyst loading, and reactant ratios to quickly identify the optimal conditions for synthesizing this compound, maximizing yield and minimizing impurities. acs.org

Library Synthesis: The parallel nature of HTE is ideal for creating large libraries of this compound derivatives by reacting the core structure with a diverse set of building blocks. nih.gov

Rapid Analysis: HTE is often coupled with rapid analytical techniques like mass spectrometry (e.g., DESI-MS) to analyze the outcome of hundreds or thousands of reactions in a short period. nih.gov

Table 3: High-Throughput Experimentation in Chemical Synthesis

| HTE Method | Principle | Application in Optimization | Potential for this compound Studies |

|---|---|---|---|

| Microtiter Plate-Based Screening | Conducting hundreds of reactions in parallel in 96- or 384-well plates. acs.org | Screening of catalysts, ligands, bases, and solvents for cross-coupling reactions. | Rapidly optimizing conditions for functionalizing the isoquinoline core. |

| Acoustic Droplet Ejection (ADE) | Using sound waves to dispense nanoliter volumes of reagents with high precision. researchgate.net | Miniaturized reaction scouting and combinatorial library synthesis. nih.gov | Enables the synthesis of a large, diverse library of derivatives using minimal starting material. |

| Segmented Flow Mass Spectrometry | Reformatting reactions from plates into a segmented flow for rapid, sequential MS analysis. researchgate.net | High-speed analysis of reaction outcomes, enabling faster optimization cycles. | Allows for the rapid evaluation of reaction success in derivatization studies. |

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

Understanding the mechanism of a chemical reaction is crucial for its optimization and control. Advanced characterization techniques that allow for the in-situ monitoring of reactions provide real-time insights into the formation of intermediates, reaction kinetics, and the influence of reaction conditions. acs.org The application of these techniques to the synthesis of this compound can uncover mechanistic details that are not accessible through traditional endpoint analysis.

Techniques for in-situ monitoring include:

Spectroscopic Methods: Techniques like in-situ Nuclear Magnetic Resonance (NMR), Raman spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy can track the concentration of reactants, intermediates, and products as the reaction progresses. acs.orgnih.gov

X-ray Methods: For solid-state or heterogeneous reactions, synchrotron powder X-ray diffraction (PXRD) can identify crystalline intermediates and products in real time. frontiersin.orgacs.org

Calorimetry: Reaction calorimeters measure the heat evolved or absorbed during a reaction, providing kinetic and thermodynamic data.

The insights gained from these methods can lead to more robust and efficient synthetic processes. For instance, identifying a short-lived but crucial intermediate could lead to modified reaction conditions that favor its formation and subsequent conversion to the desired product. frontiersin.orgacs.org

Table 4: Advanced In-Situ Monitoring Techniques

| Technique | Information Gained | Application in Isoquinoline Synthesis |

|---|---|---|

| In-situ NMR Spectroscopy | Real-time structural information on soluble species, reaction kinetics, and intermediate identification. acs.org | Monitoring the cyclization process, identifying key intermediates in solution-phase synthesis. |

| In-situ Raman Spectroscopy | Vibrational information, sensitive to changes in chemical bonding and crystal structure. acs.org | Tracking the formation of the isoquinoline ring and monitoring polymorphic transformations in real-time. |

| In-situ PXRD | Identification of crystalline phases, intermediates, and reaction progress in solid-state reactions. frontiersin.org | Studying solid-state or mechanochemical synthesis routes, identifying transient crystalline intermediates. |

| Time-Resolved Mass Spectrometry | Tracking the mass of ions in the gas phase over time. | Detecting and identifying reaction intermediates and byproducts directly from the reaction mixture. |

Design of this compound Conjugates for Targeted Applications

The isoquinoline scaffold is a key component of many biologically active natural products. rsc.org A promising future direction is the design of conjugates where this compound or its potent derivatives are linked to other molecular entities to create multifunctional molecules. This strategy can be used to improve targeting, enhance efficacy, or introduce new functionalities.

Potential conjugate designs include:

Antibody-Drug Conjugates (ADCs): A highly potent derivative of this compound could be attached to a monoclonal antibody that specifically targets a protein overexpressed on cancer cells. This would deliver the cytotoxic payload directly to the tumor, minimizing systemic toxicity.

Peptide Conjugates: Linking to cell-penetrating peptides could enhance the cellular uptake of the isoquinoline derivative.

Fluorescent Dye Conjugates: Attaching a fluorescent tag would create a molecular probe for use in bio-imaging, allowing researchers to visualize the distribution of the compound within cells or tissues.

Amino Acid Conjugates: Derivatization with amino acids can be a strategy to improve the anticancer properties of chemotherapeutics, a technique that has been explored for related isoquinoline alkaloids like noscapine (B1679977) and cotarnine. researchgate.net

This modular approach allows for the rational design of sophisticated molecules tailored for specific applications in therapy and diagnostics.

Table 5: Conceptual Design of this compound Conjugates

| Conjugate Type | Targeting Moiety | Linker Type | Potential Therapeutic/Diagnostic Application |

|---|---|---|---|

| Antibody-Drug Conjugate (ADC) | Monoclonal Antibody (e.g., anti-HER2) | Cleavable or Non-cleavable linker | Targeted cancer therapy. |

| Small Molecule-Drug Conjugate | Folic Acid | Ester or Amide bond | Targeting folate receptor-positive cancers. |

| Fluorescent Probe | Fluorophore (e.g., Fluorescein, Rhodamine) | Stable covalent bond | Cellular imaging and tracking of biological targets. |

| Peptide Conjugate | Cell-Penetrating Peptide (e.g., Tat) | Disulfide or Amide bond | Enhanced intracellular delivery for improved efficacy. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Methylisoquinolin-7-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves sulfonation and bromination of hydroquinone derivatives followed by methyl group introduction via Friedel-Crafts alkylation. Key steps include:

- Precursor functionalization : Bromination at the 3-position to enable subsequent nucleophilic substitution.

- Methylation : Use of Lewis acids (e.g., AlCl₃) to catalyze alkylation while avoiding over-substitution.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate high-purity product (>95%).

- Optimization : Reaction temperature (60–80°C) and stoichiometric control of methylating agents reduce side products like di- or tri-methylated derivatives .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : Prioritize ¹H NMR signals for the hydroxyl proton (δ 9.8–10.2 ppm, broad singlet) and methyl group (δ 2.4–2.6 ppm, singlet). ¹³C NMR should confirm the isoquinoline backbone (C-7 hydroxyl at δ 155–160 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm validate purity. Retention times should align with reference standards.

- Mass Spectrometry : ESI-HRMS confirms molecular ion [M+H]⁺ at m/z 160.17 with fragmentation patterns matching the hydroxyl and methyl substituents .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 150°C. Store at 4°C in amber vials to prevent photodegradation.

- Solubility : Low aqueous solubility (0.2 mg/mL at 25°C) necessitates dissolution in DMSO or ethanol for biological assays. Pre-filter solutions to avoid precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental outcomes in the synthesis of this compound?

- Methodological Answer :

- Validation : Cross-check AI-predicted reaction pathways (e.g., retrosynthetic tools using Reaxys or Pistachio databases) with small-scale pilot reactions. Discrepancies often arise from solvent effects or catalyst availability not modeled in silico .

- Data Reconciliation : Use high-throughput screening to test alternative conditions (e.g., solvent polarity, catalyst loading) when predicted yields deviate by >15% .

Q. What strategies mitigate competing side reactions during alkylation or oxidation of this compound derivatives?

- Methodological Answer :

- Selective Protection : Temporarily protect the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBS) groups before alkylation to prevent unwanted ether formation .

- Oxidation Control : Use mild oxidizing agents like MnO₂ or TEMPO to avoid over-oxidation of the isoquinoline ring. Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane) .

Q. How should experimental designs for pharmacological studies on this compound derivatives address variability in bioactivity data?

- Methodological Answer :

- Dose-Response Curves : Use at least five concentrations (e.g., 1 nM–100 µM) with triplicate measurements to calculate reliable IC₅₀/EC₅₀ values. Include positive (e.g., doxorubicin for cytotoxicity) and negative controls (vehicle-only) .

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to compare means. Report confidence intervals (95%) and effect sizes to contextualize bioactivity significance .

Q. What computational models are suitable for predicting the binding affinity of this compound with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes like tyrosine kinases. Prioritize targets with hydrophobic pockets (e.g., ATP-binding sites) due to the compound’s aromaticity .

- MD Refinement : Run 100 ns molecular dynamics simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>50%) for credible predictions .

Data Contradiction and Reproducibility

Q. How can researchers address inconsistencies in reported bioactivity or spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Replicate studies using identical reagents and equipment (e.g., Bruker NMR spectrometers). Discrepancies in ¹H NMR shifts >0.1 ppm may indicate solvent or pH differences .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify outliers. Use funnel plots to detect publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.